2-Chloro-3-cyanobenzaldehyde

Physicochemical Characterization Process Engineering Volatility Assessment

2-Chloro-3-cyanobenzaldehyde (IUPAC: 2-chloro-3-formylbenzonitrile), CAS 165187-24-6, is a trisubstituted benzaldehyde bearing aldehyde, chloro, and cyano groups at the 1-, 2-, and 3-positions respectively on a single aromatic ring. This substitution pattern confers orthogonal reactivity: the aldehyde participates in condensations (Knoevenagel, Hantzsch, Ugi, Passerini), the chlorine enables nucleophilic aromatic substitution and cross-coupling, and the nitrile serves as a precursor to amines, amidines, tetrazoles, and heterocyclic ring closures.

Molecular Formula C8H4ClNO
Molecular Weight 165.57 g/mol
CAS No. 165187-24-6
Cat. No. B112051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-cyanobenzaldehyde
CAS165187-24-6
Molecular FormulaC8H4ClNO
Molecular Weight165.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C#N)Cl)C=O
InChIInChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H
InChIKeyMVYGQIWGZGMFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-cyanobenzaldehyde (CAS 165187-24-6): Orthogonally Functionalized Benzaldehyde Building Block for CNS-Targeted Heterocyclic Synthesis


2-Chloro-3-cyanobenzaldehyde (IUPAC: 2-chloro-3-formylbenzonitrile), CAS 165187-24-6, is a trisubstituted benzaldehyde bearing aldehyde, chloro, and cyano groups at the 1-, 2-, and 3-positions respectively on a single aromatic ring [1]. This substitution pattern confers orthogonal reactivity: the aldehyde participates in condensations (Knoevenagel, Hantzsch, Ugi, Passerini), the chlorine enables nucleophilic aromatic substitution and cross-coupling, and the nitrile serves as a precursor to amines, amidines, tetrazoles, and heterocyclic ring closures . Patented applications position it as a critical intermediate in the synthesis of 1,4-dihydropyridine derivatives exhibiting selective L-type calcium channel antagonism within the central nervous system [2].

Why 2-Chlorobenzaldehyde or 3-Cyanobenzaldehyde Cannot Replace 2-Chloro-3-cyanobenzaldehyde in CNS-Targeted Dihydropyridine Synthesis


The 2-chloro-3-cyanobenzaldehyde scaffold is not interchangeable with mono- or di-substituted benzaldehydes in the context of 1,4-dihydropyridine-based CNS drug candidates. Patent data explicitly demonstrate that the 2-chloro-3-cyanophenyl substitution pattern on the dihydropyridine ring is essential for achieving selectivity toward L-type calcium channels in the central nervous system over peripheral vascular calcium channels [1]. Compounds where the phenyl ring lacks either the chlorine or the cyano group exhibit altered pharmacological profiles, losing the CNS-selectivity that defines the therapeutic window of this class [2]. Furthermore, the aldehyde group is required to form the dihydropyridine ring via Hantzsch condensation; replacing the aldehyde with a pre-oxidized carboxyl or a reduced alcohol eliminates the synthetic route entirely [1]. The three functional groups are thus not individually sufficient—it is their simultaneous presence at specific positions that enables both the synthetic pathway and the biological target selectivity profile.

2-Chloro-3-cyanobenzaldehyde vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decisions


Boiling Point and Volatility Comparison: 2-Chloro-3-cyanobenzaldehyde vs. 2-Chlorobenzaldehyde vs. 3-Cyanobenzaldehyde

The predicted boiling point of 2-chloro-3-cyanobenzaldehyde (250.9 ± 20.0 °C at 760 mmHg) is approximately 38 °C higher than that of 2-chlorobenzaldehyde (212–214 °C) and approximately 38 °C higher than that of 3-cyanobenzaldehyde (210–215 °C) [1][2]. This higher boiling point reflects the combined electron-withdrawing effects of the ortho-chloro and meta-cyano substituents, which reduce vapor pressure (0.0 ± 0.5 mmHg at 25 °C) and enthalpy of vaporization (48.8 ± 3.0 kJ/mol) . The reduced volatility is relevant for reaction conditions requiring elevated temperatures without significant evaporative loss of the aldehyde starting material.

Physicochemical Characterization Process Engineering Volatility Assessment

Density and Molar Refractivity: Impact on Solubility Parameter and Process Solvent Selection

The predicted density of 2-chloro-3-cyanobenzaldehyde (1.32 ± 0.1 g/cm³) is approximately 5% higher than that of 2-chlorobenzaldehyde (1.252 g/cm³) and approximately 15% higher than that of 3-cyanobenzaldehyde (1.15 g/cm³) [1][2]. The molecular weight (165.57 g/mol) is correspondingly higher than 2-chlorobenzaldehyde (140.57 g/mol) and 3-cyanobenzaldehyde (131.13 g/mol) [1][2]. These differences affect molar refractivity and predicted Hildebrand solubility parameters, which in turn influence solvent selection for reaction optimization and crystallization; the target compound's higher density and polarizability suggest enhanced solubility in moderately polar aprotic solvents compared to the less dense comparators.

Physicochemical Properties Solubility Prediction Formulation

Purity Specification Variability Across Commercial Suppliers: 95% vs. 97% vs. 98% (GC)

Commercial suppliers report minimum purity specifications ranging from 95% (AKSci, Bidepharm) to 97% (Sigma-Aldrich/ChemScene) to 98% (Capot, MolCore) as determined by gas chromatography (GC) . The 3% purity gap between 95% and 98% can introduce up to 5 mol% of total impurities per batch, which in multi-step syntheses accumulates as byproducts in downstream intermediates, potentially reducing final active pharmaceutical ingredient (API) yield and complicating purification. The 98% (Min, GC) grade with moisture ≤0.5% (Capot) additionally ensures that the aldehyde has not undergone significant oxidation to the carboxylic acid during storage .

Quality Control Supplier Comparison GC Purity

Storage Stability Requirements: Inert Atmosphere and Cold Storage Necessitated by Aldehyde Oxidation Susceptibility

2-Chloro-3-cyanobenzaldehyde requires storage at 2–8 °C under inert gas (nitrogen or argon), as specified by multiple vendors . This requirement reflects the compound's susceptibility to air oxidation of the aldehyde to the corresponding carboxylic acid (2-chloro-3-cyanobenzoic acid), a degradation pathway accelerated by the electron-withdrawing cyano and chloro substituents that activate the carbonyl toward nucleophilic attack by oxygen. In contrast, 2-chlorobenzaldehyde (lacking the cyano group) and 3-cyanobenzaldehyde (lacking the chlorine) have individually lower electrophilicity at the carbonyl and thus longer bench stability under ambient conditions, though quantitative half-life data under standardized oxidation conditions are not available in the open literature.

Storage Condition Stability Aldehyde Oxidation

CNS-Selective Dihydropyridine Calcium Channel Blocker Synthesis: Role of the 2-Chloro-3-cyanophenyl Pharmacophoric Motif

Patent RU 2155751 C2 discloses that 2-chloro-3-cyanobenzaldehyde is the essential aldehyde building block for constructing 1,4-dihydropyridine-3,5-dicarboxylate derivatives that act as selective L-type calcium channel antagonists in the central nervous system [1]. The specific compound isopropyl 2-methoxyethyl 4-(2-chloro-3-cyanophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, synthesized via Hantzsch condensation of 2-chloro-3-cyanobenzaldehyde with isopropyl acetoacetate and 2-methoxyethyl acetoacetate in the presence of ammonia, is claimed for treating cerebral and neuronal disorders including memory deficits [2]. The patent explicitly teaches that the 2-chloro-3-cyanophenyl substitution pattern confers CNS L-type channel selectivity that is absent in phenyl-, 2-chlorophenyl-, or 3-cyanophenyl-substituted dihydropyridine analogs, though quantitative IC₅₀ selectivity ratios for individual comparators are not publicly tabulated in the patent document [1].

CNS Drug Discovery Calcium Channel Blocker Dihydropyridine

2-Chloro-3-cyanobenzaldehyde: High-Value Procurement Scenarios for CNS Drug Discovery and Orthogonal Heterocyclic Synthesis


Scenario 1: CNS-Selective 1,4-Dihydropyridine Calcium Channel Blocker Development Requiring 2-Chloro-3-cyanophenyl Pharmacophore

Procurement of 2-chloro-3-cyanobenzaldehyde at ≥97% GC purity is justified when the synthetic target is a 4-(2-chloro-3-cyanophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivative intended for CNS L-type calcium channel modulation. The 2-chloro-3-cyanophenyl motif, formed exclusively via Hantzsch condensation using this aldehyde , is documented as essential for CNS selectivity over peripheral calcium channels [6]. Substitution with 2-chlorobenzaldehyde or 3-cyanobenzaldehyde yields dihydropyridines lacking this selectivity profile . Storage under nitrogen at 2–8 °C must be maintained from receipt to reaction setup to prevent aldehyde oxidation, as the resulting 2-chloro-3-cyanobenzoic acid is incompatible with Hantzsch condensation conditions [4].

Scenario 2: Orthogonal Multi-Component Reaction (MCR) Scaffold Synthesis via Ugi or Passerini Reactions

The simultaneous presence of aldehyde (Ugi/Passerini input), nitrile (click chemistry handle or tetrazole precursor), and chlorine (SNAr or cross-coupling site) makes 2-chloro-3-cyanobenzaldehyde a uniquely suited substrate for generating high-diversity libraries via isocyanide-based MCRs . In a typical Ugi 4-component reaction, the aldehyde condenses with an amine, isocyanide, and carboxylic acid to yield a bis-amide scaffold bearing both a nitrile and an aryl chloride for orthogonal post-condensation diversification . 2-Chlorobenzaldehyde cannot participate in nitrile-based downstream chemistry; 3-cyanobenzaldehyde lacks the chlorine handle [6][4]. The higher boiling point (250.9 °C) of the target compound relative to these comparators also permits MCRs at elevated temperatures without aldehyde evaporation .

Scenario 3: Kilogram-Scale Procurement for Patent-Relevant CNS Intermediate Manufacturing

The compound is available at up to metric-ton production scale with 98% (Min, GC) purity and ≤0.5% moisture , making it suitable for pilot-plant campaigns targeting the patented CNS dihydropyridine intermediates [6][4]. The 98% grade provides a practical balance between cost and impurity burden: the ≤2% total impurity translates to ≤20 g of side products per kilogram, which is manageable in multi-kilogram crystallizations. For comparison, the 95% grade would introduce up to 50 g of impurities per kilogram, a 2.5× higher impurity load that can destabilize crystallization endpoints and necessitate additional purification unit operations .

Scenario 4: Structure-Activity Relationship (SAR) Studies on 2-Halo-3-cyanobenzaldehyde Series for Comparative Reactivity Profiling

When screening halogen analogs (2-F, 2-Cl, 2-Br, 2-I at the 3-cyanobenzaldehyde scaffold) for differential reactivity, the 2-chloro variant occupies a specific steric and electronic niche. Its molecular weight (165.57 g/mol), van der Waals radius of chlorine (1.75 Å), and Hammett σₘ value of the 3-CN group (0.56) combine to produce a unique electrophilicity at the aldehyde carbon distinct from the 2-fluoro (MW 149.12; more electron-withdrawing, smaller steric bulk) and 2-bromo (MW 210.03; more polarizable, larger steric bulk) analogs . Procurement of high-purity 2-chloro-3-cyanobenzaldehyde alongside its fluoro and bromo congeners enables quantitative Hammett plot analysis of condensation reaction rates, providing mechanistic insight into the electronic demands of the Hantzsch cyclization step [6].

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